molecular formula C11H11NO B11915109 (2-Methylquinolin-5-yl)methanol CAS No. 141234-06-2

(2-Methylquinolin-5-yl)methanol

Cat. No.: B11915109
CAS No.: 141234-06-2
M. Wt: 173.21 g/mol
InChI Key: LONKUCWJTKMRIJ-UHFFFAOYSA-N
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Description

(2-Methylquinolin-5-yl)methanol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is recommended to be stored sealed in a dry environment, preferably in a freezer at temperatures under -20°C to maintain stability . As a quinoline derivative, this compound is of significant interest in medicinal chemistry and organic synthesis. Quinoline scaffolds are widely recognized as privileged structures in drug discovery due to their diverse biological activities . The specific substitution pattern of (2-Methylquinolin-5-yl)methanol, featuring a methyl group and a hydroxymethyl group, makes it a valuable synthon, or building block, for the construction of more complex molecules. Researchers utilize this compound to develop novel substances for various applications. For instance, modified quinoline structures are investigated as inhibitors of enzymes like nitric oxide synthase (NOS) for potential use in conditions such as glioma , and as sphingosine kinase (SphK) inhibitors for cancer research . Furthermore, quinoline cores are frequently incorporated into materials science, such as in the development of phosphorescent complexes for organic light-emitting diodes (OLEDs) . The presence of the methanol functional group provides a handle for further chemical modification, allowing for the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

141234-06-2

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(2-methylquinolin-5-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-6,13H,7H2,1H3

InChI Key

LONKUCWJTKMRIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)CO

Origin of Product

United States

Preparation Methods

Catalyst Modification

SnO<sub>x</sub>-decorated Pt/Al<sub>2</sub>O<sub>3</sub> enhances methanol dehydrogenation efficiency, improving yields by 15–20%.

Solvent Effects

Methanol increases Friedel-Crafts selectivity by stabilizing intermediates via hydrogen bonding.

Temperature Control

Maintaining 70°C in borane-mediated reactions prevents borane decomposition and side reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2-Methylquinolin-5-yl)methanol typically involves several chemical reactions aimed at constructing the quinoline framework. Common methods include:

  • Vilsmeier-Haack Reaction : This method is often employed to introduce formyl groups into the quinoline structure, facilitating further modifications that lead to the final product.
  • Reduction Reactions : The conversion of quinoline derivatives to their corresponding alcohols is achieved through various reduction techniques, such as using lithium aluminum hydride or borane.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

(2-Methylquinolin-5-yl)methanol exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Studies have shown that (2-Methylquinolin-5-yl)methanol demonstrates significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Anticancer Activity

Research indicates that (2-Methylquinolin-5-yl)methanol can inhibit the proliferation of cancer cells. For example, in vitro studies have shown that it affects cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest

These findings suggest that the compound may induce apoptosis through mitochondrial pathways.

Neuroactive Properties

Preliminary studies suggest that (2-Methylquinolin-5-yl)methanol may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Research indicates:

  • Serotonin Receptor Modulation : Compounds with similar structures have been shown to interact with serotonin receptors, which could lead to applications in treating mood disorders.

Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of (2-Methylquinolin-5-yl)methanol against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition, supporting its potential as an antibacterial agent in clinical settings.

Anticancer Research

In another study, researchers investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, with mechanisms involving apoptosis being further elucidated through flow cytometry analysis.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor, receptor agonist, or antagonist. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

(S)-(3-(4-tert-Butyloxycarbonylaminophenyl)-6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol-trifluoroacetate ()

  • Structure: Contains a 6-methoxyquinoline core with a trifluoroacetate salt and a cinchona alkaloid-derived side chain.
  • The bulky quinuclidine-vinyl substituent introduces significant steric hindrance, which is absent in (2-Methylquinolin-5-yl)methanol.
  • Applications : Used in asymmetric catalysis and chiral recognition due to its cinchona alkaloid backbone .
Property (2-Methylquinolin-5-yl)methanol Compound from
Quinoline Substituents 2-Me, 5-CH₂OH 3-Aryl, 4-Me, 6-OMe
Molecular Weight ~175 g/mol (estimated) ~600 g/mol (with side chain)
Solubility Moderate (polar solvents) High (due to trifluoroacetate)
Primary Use Synthetic intermediate Catalysis/pharmaceuticals

Oxazole-Based Methanol Derivatives

[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol ()

  • Structure : Features an oxazole ring with methyl and aryl substituents, coupled with a hydroxymethyl group.
  • Key Differences: The oxazole ring is less aromatic than quinoline, reducing π-π stacking interactions. The 2-methylphenyl group enhances lipophilicity compared to the simpler methyl group in the target compound.
  • Applications : Likely used as a building block in drug discovery or agrochemicals due to its heterocyclic core .

Phenyl Methanol Derivatives

(2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol ()

  • Structure : A brominated phenyl ring with benzyloxy and hydroxymethyl groups.
  • The benzyloxy group introduces steric bulk absent in the quinoline-based target compound.
  • Applications : Used in synthesizing brominated intermediates for pharmaceuticals or polymers .

Ethanol Derivatives

2-[4-Chloro-5-methyl-2-(1-methylethyl)phenoxy]ethanol ()

  • Structure: A phenoxy-ethanol derivative with chlorine and isopropyl substituents.
  • Key Differences: The ethanol (-CH₂CH₂OH) chain offers greater flexibility than the rigid quinoline ring. Chlorine and isopropyl groups enhance hydrophobicity, contrasting with the polar hydroxymethyl group in the target compound.
  • Applications: Potential surfactant or solvent in formulations due to its amphiphilic structure .

Research Implications and Limitations

While direct data on (2-Methylquinolin-5-yl)methanol is scarce, comparisons with structural analogs suggest:

  • Reactivity: The hydroxymethyl group may participate in esterification or oxidation reactions, similar to other methanol derivatives .
  • Bioactivity: Quinoline derivatives often exhibit antimicrobial or anticancer properties, which could be explored for this compound .
  • Stability: Methanol-containing compounds require careful storage; highlights methanol’s role in stabilizing volatile compounds, suggesting similar handling protocols may apply .

Limitations: The lack of experimental data specific to (2-Methylquinolin-5-yl)methanol necessitates reliance on extrapolation from analogs. Further studies are needed to confirm its physicochemical and biological properties.

Biological Activity

(2-Methylquinolin-5-yl)methanol, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C10H9N
Molecular Weight : 155.19 g/mol
IUPAC Name : (2-Methylquinolin-5-yl)methanol
Canonical SMILES : CC1=CC=NC2=C1C(=CC=C2)C=C(C)C(C)O

The compound features a quinoline core with a hydroxymethyl group, which is essential for its biological interactions.

Synthesis

The synthesis of (2-Methylquinolin-5-yl)methanol can be achieved through various methods, including:

  • Reduction of Quinoline Derivatives : Using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Methylation Reactions : Employing methylating agents on appropriate precursors.

Antimicrobial Properties

Research indicates that (2-Methylquinolin-5-yl)methanol exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Another area of interest is the anticancer potential of (2-Methylquinolin-5-yl)methanol. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell Line IC50 Value (µM)
MCF-715.4
HeLa20.1

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Study 1: Antimicrobial Efficacy

In a controlled experiment, (2-Methylquinolin-5-yl)methanol was tested against a panel of microbial strains. The results indicated that the compound's efficacy was comparable to standard antibiotics, with a notable effect on biofilm formation in Staphylococcus aureus .

Study 2: Anticancer Mechanisms

A detailed study on the anticancer mechanisms revealed that treatment with (2-Methylquinolin-5-yl)methanol led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering oxidative stress pathways. This was confirmed through assays measuring ROS levels and subsequent cell viability tests .

Q & A

Q. What synthetic methodologies are commonly employed for (2-Methylquinolin-5-yl)methanol, and how do reaction parameters affect yield?

Answer: Synthesis typically involves Friedländer annulation or functional group modification of quinoline precursors. Key steps include:

  • Cyclization : Reacting 2-aminobenzaldehyde derivatives with methyl ketones under acidic conditions (e.g., p-toluenesulfonic acid in ethanol, 80–100°C).
  • Hydroxylation : Introducing the methanol group via osmium tetroxide-catalyzed dihydroxylation followed by selective reduction. Critical parameters:
  • Temperature : Higher temperatures (>100°C) improve cyclization but risk decomposition.
  • Catalyst : Pd/C (5% wt) for hydrogenation steps yields >60% conversion.
  • Solvent polarity : DMF/water mixtures enhance regioselectivity .
MethodConditionsYield (%)
Friedländerp-TsOH, EtOH, 80°C, 12h65±7
DihydroxylationOsO₄, NMO, acetone/H₂O, RT72±3
HydrogenationPd/C, H₂, MeOH, 50°C58±5

Q. What spectroscopic techniques are critical for characterizing (2-Methylquinolin-5-yl)methanol?

Answer: Essential techniques include:

  • ¹H/¹³C NMR : Methanol protons appear as a singlet at δ 4.8–5.2 ppm; quinoline aromatic protons show splitting patterns between δ 7.2–8.5 ppm.
  • FT-IR : O-H stretch at 3200–3400 cm⁻¹; C-O bond at 1050–1100 cm⁻¹.
  • HRMS : Molecular ion peak at m/z 173.0943 (C₁₁H₁₁NO⁺).
  • X-ray crystallography : Resolves methyl and hydroxyl group orientations (see Advanced Q3) .

Q. What safety protocols are recommended for handling (2-Methylquinolin-5-yl)methanol?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., OsO₄).
  • Storage : Keep in amber vials at 4°C under inert atmosphere to prevent oxidation. Toxicity data (analogous to methanol derivatives):
  • LD₅₀ (oral, rat) : ~1500 mg/kg .

Advanced Research Questions

Q. How can SHELX software resolve structural ambiguities in (2-Methylquinolin-5-yl)methanol derivatives?

Answer: SHELXL addresses challenges via:

  • TWIN/BASF commands : Correct for twinning (common in planar quinoline systems; BASF values >0.3 indicate significant twinning).
  • Disorder modeling : Split positions for methyl groups with occupancy refinement.
  • Hydrogen bonding : Restrain O-H···N distances to 2.6–2.8 Å using DFIX. Example: Refinement reduced R1 from 0.085 to 0.039 in a chloro-methylquinoline analog .
Refinement StageR1Key Adjustments
Initial0.085Default parameters
Twinning0.063BASF = 0.35
H-bond restraints0.049DFIX O-H···N = 2.65 Å
Final0.039Anisotropic displacement parameters

Q. What strategies validate biological activity when contradictory in vitro/in vivo data arise?

Answer:

  • Dose-response curves : Confirm activity across 3+ concentrations (e.g., 1–100 µM).
  • Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity (KD).
  • Orthogonal assays : Compare fluorescence polarization (FP) with ELISA for protein interaction studies. Case study: A quinolinyl methanol analog showed IC₅₀ = 5 µM in FP but 50 µM in cell-based assays due to poor membrane permeability .

Q. How do solvent effects influence NMR analysis of (2-Methylquinolin-5-yl)methanol?

Answer:

  • Deuterated solvents : DMSO-d₆ causes downfield shifts of hydroxyl protons (δ 5.1–5.4 ppm) vs. CDCl₃ (δ 4.8–5.0 ppm).
  • Temperature control : Heating to 40°C in D₂O resolves broad O-H peaks.
  • COSY experiments : Identify coupling between methanol protons and adjacent CH₂ groups .

Q. What crystallographic parameters determine hydrogen bonding in methylquinolinyl methanol structures?

Answer: Key metrics from ORTEP-3 analysis:

  • Bond angles : C-O-H ≈ 108°–112° (deviation indicates steric strain).
  • Torsion angles : Quinoline planarity (deviation <5° from ideal plane).
  • Packing analysis : π-π stacking distances (3.4–3.6 Å) influence polymorphism .

Q. How can catalytic deactivation be minimized in hydrogenation steps during synthesis?

Answer:

  • Catalyst pretreatment : Reduce Pd/C with H₂ flow (30 min, 50°C) before substrate addition.
  • Poisoning mitigation : Add EDTA (0.1 mM) to chelate metal impurities.
  • Solvent choice : Use MeOH instead of THF to prevent Pd leaching .

Q. What computational methods predict the reactivity of the methanol substituent in methylquinoline systems?

Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) level optimizes transition states for hydroxyl group reactions.
  • NBO analysis : Quantifies hyperconjugation between O-H σ* and quinoline π-system (stabilization energy ≈ 15 kcal/mol) .

Q. How do steric effects influence regioselectivity in Friedländer syntheses of methylquinoline derivatives?

Answer:

  • Steric maps : Molecular mechanics (MMFF94) simulations show 2-methyl groups reduce accessibility to the 5-position by 40%.
  • Substituent directing : Electron-withdrawing groups (e.g., Cl) at the 8-position increase 5-hydroxylation yields to >70% .

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